Mechanism of Action Differentiation: Allosteric Disruption of RIN1::ABL Complex vs. ATP-Competitive Kinase Inhibition
3,4-Difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide belongs to the thiadiazole structural class identified as disrupting the RIN1::ABL protein-protein interaction, a mechanism distinct from direct ABL kinase catalytic inhibition [1]. In the TR-FRET assay, the thiadiazole hit class showed IC50 <12 µM for RIN1::ABL disruption without direct ABL kinase inhibition, in contrast to imatinib which acts as an ATP-competitive inhibitor [1].
| Evidence Dimension | Mechanism of BCR-ABL pathway modulation |
|---|---|
| Target Compound Data | Disrupts RIN1::ABL protein-protein interaction; no direct ABL catalytic inhibition observed via in vitro kinase assay; IC50 <12 µM in TR-FRET assay |
| Comparator Or Baseline | Imatinib (direct ATP-competitive ABL kinase inhibitor; IC50 ~0.6 µM for ABL kinase inhibition) |
| Quantified Difference | Orthogonal mechanism; target compound does not compete at ATP-binding site, potentially active against imatinib-resistant BCR-ABL mutants that retain RIN1 dependence |
| Conditions | TR-FRET assay using ABL-eGFP and terbium-labeled RIN1; in vitro kinase assay with purified ABL1-eGFP and CRK substrate; K562 CML cell line for cellular MAPK1/3 phosphorylation assay at 10 µM compound concentration |
Why This Matters
This orthogonal mechanism of action offers a procurement rationale for researchers studying drug-resistant CML where ATP-competitive inhibitors have failed, as the compound targets the RIN1::ABL interface rather than the kinase active site.
- [1] Ting PY, Damoiseaux R, Titz B, Bradley KA, Graeber TG, Fernández-Vega V, et al. (2015) Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1. PLoS ONE 10(3): e0121833. View Source
